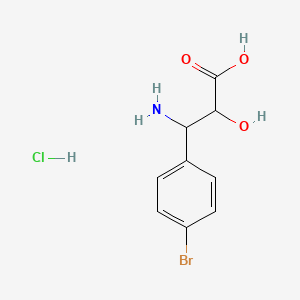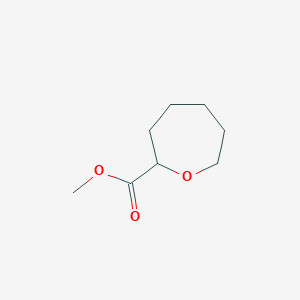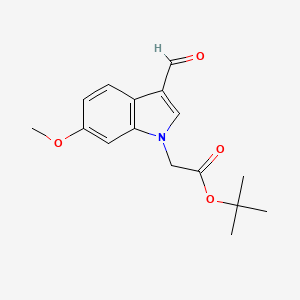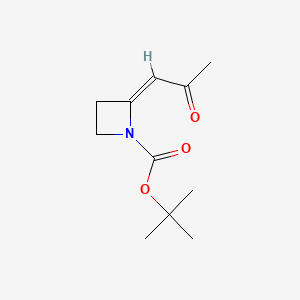![molecular formula C14H23Cl3N4O2 B13457325 2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride typically involves multiple steps, including the formation of the tricyclic core and the introduction of the dimethylaminoethyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps maintain consistent reaction conditions, ensuring the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylaminoethyl side chain allows it to interact with biological membranes, potentially affecting cellular processes. The tricyclic core structure may enable the compound to bind to specific sites on target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride
- 2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine monohydrochloride
Uniqueness
The trihydrochloride form of the compound is unique due to its specific crystalline structure and solubility properties, which may enhance its stability and bioavailability compared to other similar compounds. This makes it particularly valuable for certain applications in research and industry.
Eigenschaften
Molekularformel |
C14H23Cl3N4O2 |
|---|---|
Molekulargewicht |
385.7 g/mol |
IUPAC-Name |
2-[7-[2-(dimethylamino)ethyl]-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H20N4O2.3ClH/c1-17(2)5-6-18-11-8-13-12(19-9-20-13)7-10(11)16-14(18)3-4-15;;;/h7-8H,3-6,9,15H2,1-2H3;3*1H |
InChI-Schlüssel |
BCAGRHLVTWXNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=CC3=C(C=C2N=C1CCN)OCO3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)

![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)




![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)

![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
![(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B13457287.png)
